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omega-agatoxin I

Cat. No.: B1167031
CAS No.: 121889-77-8
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Description

Origin and Classification within Spider Venom Peptides

Agatoxins are a diverse group of peptide and polyamine toxins originally isolated from the venom of the American funnel web spider, Agelenopsis aperta. wikipedia.orgmdpi.com These toxins are broadly classified based on their chemical structure and biological targets. wikipedia.org As peptide neurotoxins, they are part of a vast arsenal (B13267) of compounds that spiders use to subdue prey. The production of these toxins begins with the expression of gene precursors, which include an N-terminal signal peptide, a propeptide region, and the sequence for the mature toxin. mdpi.com Following post-translational modifications, the mature, active toxin is formed. mdpi.com ω-Agatoxin I, specifically, is a polypeptide that acts as a presynaptic antagonist by targeting and blocking voltage-gated calcium channels. nih.gov

Diversification of Agatoxin Families: Alpha, Mu, and Omega

The venom of Agelenopsis aperta contains three distinct families of agatoxins, each targeting different ion channels, which results in a synergistic paralytic effect on prey. wikipedia.orgresearchgate.net

Alpha-agatoxins (α-agatoxins): These are polyamines that act as non-competitive, open-channel blockers of postsynaptic, glutamate-activated receptor channels in both insects and mammals. wikipedia.orgresearchgate.net

Mu-agatoxins (μ-agatoxins): This family consists of peptides that are specific modulators of presynaptic, voltage-gated sodium channels in insects, causing repetitive motor neuron activity and increased neurotransmitter release. wikipedia.orgnih.govresearchgate.net They have no effect on vertebrate channels. wikipedia.org

Omega-agatoxins (ω-agatoxins): These are peptide toxins that antagonize presynaptic voltage-dependent calcium channels. mdpi.comnih.gov This blockade inhibits the influx of calcium into the neuron, which is a critical step for neurotransmitter release. wikipedia.org The ω-agatoxin family is further subdivided into types (e.g., Type I, II, III, IV) based on their structure and their specific affinity for different calcium channel subtypes (e.g., P/Q-type, N-type, L-type). wikipedia.orgmdpi.com

Table 1: Overview of Agatoxin Families

Agatoxin Family Chemical Nature Molecular Target General Effect
Alpha (α) Polyamine Postsynaptic Glutamate (B1630785) Receptors Blocks receptor channels
Mu (μ) Peptide Presynaptic Sodium Channels (Insect) Modifies channel activation
Omega (ω) Peptide Presynaptic Calcium Channels Blocks calcium influx

Historical Context and Significance of ω-Agatoxin I Research

The study of ω-agatoxins began in earnest in the early 1990s with their purification from the venom of Agelenopsis aperta. nih.gov A 1990 study announced the discovery of a new series of polypeptide presynaptic antagonists, which they named "omega-agatoxins." nih.gov This initial research identified and began to characterize ω-Aga-IA, ω-Aga-IB, and ω-Aga-IIA, establishing them as antagonists of voltage-sensitive calcium channels. nih.gov

This work permitted the subclassification of these toxins into Type I (ω-Aga-IA and -IB) and Type II (ω-Aga-IIA) based on biochemical and structural differences. nih.gov Type I ω-agatoxins, including ω-agatoxin IA and IB, were identified as potent blockers of presynaptic calcium channels in insects. nih.gov Complete Edman sequencing of ω-Aga-IA revealed it to be a 66-amino acid polypeptide. nih.gov The discovery and subsequent characterization of ω-agatoxins were highly significant because they provided pharmacology with highly selective tools to differentiate and study the function of various calcium channel subtypes, which were previously difficult to isolate and understand. mdpi.comtocris.com Their ability to selectively block specific channels, such as P/Q-type channels, has been crucial for investigating processes like neurotransmitter release and has aided in understanding the pathophysiology of certain neurological disorders. ontosight.aiphysiology.org

Table 2: Properties of Early-Characterized ω-Agatoxins

Toxin Name Toxin Type Molecular Weight (approx.) Key Structural Features Primary Target
ω-Agatoxin IA Type I 7.5 kDa 66 amino acids, 9 cysteines, 5 tryptophans Insect presynaptic calcium channels
ω-Agatoxin IB Type I 7.5 kDa Closely related sequence to ω-Aga-IA Insect presynaptic calcium channels
ω-Agatoxin IIA Type II 11 kDa Limited sequence similarity to Type I Neuronal calcium channels

Properties

CAS No.

121889-77-8

Molecular Formula

C20H30O3

Synonyms

omega-agatoxin I

Origin of Product

United States

Molecular Architecture and Structural Biology of Omega Agatoxin I

Primary Structure and Amino Acid Sequence Homology

ω-Agatoxin I is a polypeptide. The mature form of ω-agatoxin IA has been determined to be a 66-amino acid polypeptide. nih.gov It has an apparent molecular weight of 7.5 kDa. nih.gov ω-Agatoxin IA contains 9 cysteine residues and 5 tryptophan residues. nih.gov

There are identified isoforms of type I ω-agatoxins, including ω-agatoxin IA, ω-agatoxin IB, and ω-agatoxin IC. These isoforms are similar in size and share approximately 77% similarity in their amino acid sequences, with conserved localization of cysteine residues. nih.gov

Disulfide Bond Connectivity and Folding Patterns

Disulfide bonds play a critical role in the folding and stabilization of ω-agatoxin I. These bonds form a rigid structural framework. nih.gov In ω-agatoxin IVA, which shares sequence similarity with type I ω-agatoxins, four internal disulfide bonds are present. researchgate.net The disulfide bonding patterns of ω-agatoxin IVA and IVB are identical. mdpi.com

For ω-agatoxin IVA, the disulfide bridge connectivity has been determined as 4-20, 12-25, 19-36, and 27-34. sigmaaldrich.com These disulfide bonds contribute to the formation of the inhibitor cystine knot (ICK) motif, a common structural feature in many spider toxins. nih.govmdpi.comresearchgate.net This motif provides high levels of chemical and thermal stability, as well as resistance to proteolytic degradation. researchgate.net

Three-Dimensional Conformation and Stability

The three-dimensional structure of ω-agatoxin I and related isoforms is characterized by a stable core conferred by the disulfide bonds and the ICK motif.

NMR Spectroscopy-Based Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy has been a key technique for determining the solution structures of ω-agatoxins, including ω-agatoxin IVA. The three-dimensional solution structure of ω-agatoxin IVA was determined by two-dimensional 1H NMR spectroscopy combined with simulated annealing calculations. rcsb.orgcapes.gov.br Based on experimental constraints, converged structures were obtained, revealing details about the peptide's folding. rcsb.orgcapes.gov.br

NMR studies of ω-agatoxin IVA in DPC micelles have shown that the Cys-rich central region retains the inhibitor cystine knot motif with three short antiparallel β-strands, similar to its structure in water. nih.gov

Structural Motifs: The Inhibitor Cystine Knot (ICK) Motif

A striking structural motif found in ω-agatoxins, as well as other peptide toxins from various species, is the Inhibitor Cystine Knot (ICK) motif. nih.govmdpi.comresearchgate.netresearchgate.net This motif is characterized by a specific arrangement of cysteine residues and disulfide bonds. nih.govmdpi.com The common configuration involves three disulfide bridges forming a ring through which a third disulfide bond passes, creating a knot. nih.govresearchgate.net

Conformational Dynamics and Lipid Membrane Interactions

The interaction of ω-agatoxins with lipid membranes can influence their conformation and activity. Studies using NMR spectroscopy have investigated the structural features of ω-agatoxin IVA within DPC micelles, which mimic a membrane environment. nih.gov These studies revealed that while the core ICK motif remains stable, there are significant changes to the toxin's C-terminal tail and several loops upon binding to micelles. nih.gov The C-terminal tail of ω-agatoxin IVA appears to adopt a β-turn like conformation within micelles, whereas it is disordered in water. nih.gov This suggests that the membrane environment can stabilize the structure of the toxin. nih.gov

Research indicates that interactions between toxins and lipid membranes can involve hydrophobic faces of the toxin interacting with membrane lipids. pnas.org

Heterodimeric Forms and Subunit Composition (e.g., ω-Agatoxin IA)

While many ω-agatoxins are single polypeptide chains, ω-agatoxin IA is known to exist as a heterodimer. researchgate.netuniprot.org It consists of two subunits: a major chain and a minor chain. uniprot.org These two subunits are linked by a disulfide bond. uniprot.org

The major chain of ω-agatoxin IA is a 66-amino acid polypeptide and contains 4 internal disulfide bonds. researchgate.net The minor chain is composed of three amino acids (SPC). researchgate.net The disulfide linkage between the major and minor chains is crucial for the mature heterodimeric form. researchgate.net

Biosynthesis and Post Translational Modification Pathways

Precursor Peptide Processing and Cleavage

Omega-agatoxin IA is a heterodimeric toxin composed of a major chain and a minor chain linked by a disulfide bond researchgate.netresearchgate.net. Both chains are encoded by the same gene, and their separation is achieved through propeptide cleavage msu.ru. Molecular characterization of the omega-agatoxin IA precursor has revealed the presence of glutamate-rich sequences positioned between the signal sequence, the major peptide toxin, and the minor toxin peptide researchgate.netnih.gov. Excision of the more distal glutamate-rich region is signaled by flanking arginine residues and is thought to occur after a disulfide linkage has formed between the major and minor chains of the mature toxin researchgate.netnih.gov. Proteolytic processing is a crucial step in the maturation of neurotoxin precursors, involving the removal of the propeptide region nih.gov. Studies on other spider toxins, such as those from Cupiennius salei, have identified precursor processing proteases that cleave at conserved motifs, often C-terminal to arginine residues nih.gov.

Role of Peptide Isomerases in D-Amino Acid Incorporation

A notable post-translational modification observed in some omega-agatoxins, such as omega-agatoxin TK (also referred to as omega-agatoxin IVB/C), is the incorporation of D-amino acids jst.go.jpscielo.brcapes.gov.br. This is a remarkable modification as ribosomal synthesis typically incorporates only L-amino acids capes.gov.brnih.gov. The presence of D-amino acids is not encoded directly in the gene sequence but results from the enzymatic isomerization of an L-amino acid residue within the peptide chain jst.go.jpnih.govrsc.orgscienggj.org.

In omega-agatoxin TK, a D-serine residue has been identified at position 46 capes.gov.brscienggj.org. This isomerization significantly impacts the toxin's biological activity, with the D-serine-containing form (omega-agatoxin IVC) exhibiting substantially higher potency (80-90 fold) against Cav2.1 (P-type) channels compared to the L-serine form (omega-agatoxin IVB) nih.govuniprot.org. This modification also confers increased resistance to proteases scielo.bruniprot.org.

Peptide isomerases are the enzymes responsible for this L-to-D amino acid conversion nih.govrsc.orguniprot.org. While the exact mechanisms and substrate specificity of these isomerases in omega-agatoxin biosynthesis are still under investigation, research suggests that the position of the residue within the peptide can influence the isomerization site capes.gov.brnih.gov.

Disulfide Isomerization and Maturation

Omega-agatoxins are cysteine-rich peptides, and the formation of disulfide bonds is essential for their correct folding, stability, and biological activity mdpi.complos.org. These toxins typically adopt a structural motif known as the inhibitor cystine-knot (ICK) motif, which is characterized by a specific arrangement of disulfide bonds mdpi.com.

For omega-agatoxin IVA, the disulfide bonds are formed between specific cysteine residues: Cys4-Cys20, Cys12-Cys25, Cys19-Cys36, and Cys27-Cys34 biosynth.com. The formation and rearrangement of these disulfide bonds during the maturation process are critical for the toxin to achieve its native three-dimensional structure plos.org. This process can involve disulfide isomerases, enzymes that catalyze the rearrangement of disulfide bonds until the most stable conformation is reached. The correct disulfide connectivity is crucial for the toxin's ability to interact with its target calcium channels nih.gov.

Mechanisms of Voltage Gated Calcium Channel Modulation by Omega Agatoxin I

Overview of Voltage-Gated Calcium Channel (CaV) Families

Voltage-gated calcium channels (CaV) are crucial transmembrane proteins that convert changes in cell membrane potential into intracellular calcium signals, which in turn trigger a multitude of physiological events. guidetopharmacology.orgnih.gov These channels are central to processes like muscle contraction, neurotransmitter secretion, and gene expression. guidetopharmacology.org

CaV channels are categorized into three main families based on the amino acid sequence of their principal α1 subunit: CaV1, CaV2, and CaV3. guidetopharmacology.orgtandfonline.comed.ac.uk

CaV1 Family (L-type): Activated by significant membrane depolarization, these channels are involved in functions such as excitation-contraction coupling in muscles. nih.govguidetopharmacology.org This family includes subtypes CaV1.1, CaV1.2, CaV1.3, and CaV1.4. tandfonline.com

CaV2 Family (P/Q-, N-, and R-type): Predominantly found in the nervous system, this family is essential for initiating synaptic transmission. nih.gov It comprises CaV2.1 (P/Q-type), CaV2.2 (N-type), and CaV2.3 (R-type) channels. guidetopharmacology.orgtandfonline.com

CaV3 Family (T-type): These channels are activated by smaller changes in membrane potential and are important for rhythmic firing in certain neurons and cardiac cells. nih.govguidetopharmacology.org

The α1 subunit is the core component of the channel, forming the conduction pore and containing the voltage sensor. guidetopharmacology.orgguidetopharmacology.org It is organized into four homologous domains (I-IV), each with six transmembrane segments (S1-S6). guidetopharmacology.orgtandfonline.com The channel's function and localization can be modified by auxiliary subunits such as β, α2δ, and γ. guidetopharmacology.orged.ac.uk

Selective Targeting of P/Q-type Calcium Channels (CaV2.1)

Omega-agatoxin I (ω-Aga I) is a neurotoxin derived from the venom of the American funnel-web spider, Agelenopsis aperta. nih.govnih.gov It is recognized for its highly selective blockade of P/Q-type voltage-gated calcium channels, also known as CaV2.1 channels. nih.govwikipedia.orgnih.govopenneurologyjournal.com This specificity makes ω-Aga I an invaluable tool for the pharmacological dissection of P/Q-type channel functions. nih.govopenneurologyjournal.com P-type and Q-type currents are both conducted by splice variants of the CaV2.1 α1 subunit and are distinguished by their kinetics and sensitivity to the toxin. tocris.comjneurosci.orgresearchgate.net

Allosteric Modulation of Channel Gating Properties

This compound acts as a gating modifier, which means it modulates the channel's activity allosterically rather than by physically blocking the pore. wikipedia.orgsmartox-biotech.comresearchgate.netanticorps-enligne.fr It binds to a site separate from the ion conduction pathway and induces a conformational change that alters the channel's gating. smartox-biotech.com This interaction is believed to trap the voltage sensor in domain IV in its resting state, which shifts the voltage-dependence of activation to more depolarized potentials. jneurosci.orgsmartox-biotech.com This effectively prevents the channel from opening in response to a normal depolarizing stimulus, thereby inhibiting calcium influx. wikipedia.orgsmartox-biotech.com

Differentiation from Pore Blocking Mechanisms

The mechanism of ω-agatoxin I is distinct from that of pore-blocking toxins. nih.gov Pore blockers physically obstruct the ion channel's pore, directly preventing the flow of ions. nih.gov In contrast, ω-agatoxin I binds to the channel's voltage-sensing domain, allosterically inhibiting the gating mechanism that leads to channel opening. nih.govsmartox-biotech.comanticorps-enligne.fr This non-pore-blocking action is a key feature of its pharmacology. nih.govsmartox-biotech.com

Differential Activity Across CaV Subtypes and Isoforms

The utility of ω-agatoxin I as a research tool is founded on its remarkable specificity for particular CaV channel subtypes. nih.govopenneurologyjournal.comnih.gov

Comparative Analysis of ω-Agatoxin Subtype Specificity (e.g., L, N, P/Q, R-type)

This compound displays a strong preference for P/Q-type (CaV2.1) channels. wikipedia.orgnih.govtocris.commedchemexpress.comtocris.comnih.govnih.gov It exhibits significantly lower affinity for other high-voltage-activated channels, such as N-type (CaV2.2) and L-type (CaV1 family) channels, and is often used to pharmacologically isolate P/Q-type channel-mediated responses. medchemexpress.comnih.govnih.govpnas.org While some studies indicate that at higher concentrations, ω-agatoxin IVA can affect N-type channels, its selectivity at nanomolar concentrations for P-type channels is well-established. tocris.comjneurosci.orgnih.gov The toxin has been shown to have no effect on T-type calcium channels. nih.gov This differential activity allows for the precise investigation of the roles of P/Q-type channels in processes like neurotransmitter release. nih.govmdpi.com

Table 1: Interactive Data Table of ω-Agatoxin I Specificity

CaV Subtype Common Name Sensitivity to ω-Agatoxin I
CaV2.1 P/Q-type High wikipedia.orgnih.govtocris.commedchemexpress.comtocris.comnih.govnih.gov
CaV2.2 N-type Low to negligible at low concentrations tocris.commedchemexpress.comnih.govnih.gov
CaV1 Family L-type Negligible medchemexpress.comnih.govnih.gov
CaV3 Family T-type Negligible nih.gov

Species-Specific Channel Interactions (Vertebrate vs. Invertebrate)

This compound exhibits differential effects on the VGCCs of vertebrates and invertebrates, a distinction rooted in the structural and pharmacological differences of the channels across species. While omega-agatoxins, in general, modify both insect and vertebrate ion channels, specific subtypes show pronounced selectivity. researchgate.netsmartox-biotech.com For instance, ω-agatoxin IA is noted for its potent blockade of insect presynaptic calcium channels. mdpi.com In contrast, ω-agatoxin IVA acts as a potent blocker of voltage-gated calcium channels in both insect and vertebrate central neurons. smartox-biotech.com

The pharmacology of VGCCs in invertebrates can differ considerably from that in vertebrates. physiology.org Studies on cockroach dorsal unpaired median (DUM) neurons have revealed that their calcium currents show distinct properties compared to known vertebrate channel types. nih.gov For example, HVA currents in these insect neurons are sensitive to ω-conotoxin GVIA, a blocker of N-type channels in vertebrates, but also show sensitivity to ω-agatoxin IVA. nih.gov This suggests a different pharmacological profile for invertebrate calcium channels.

Invertebrate calcium channels can be sensitive to toxins that are selective for different channel types in vertebrates. For example, in cockroach neurons, both P/Q-type blockers like ω-agatoxin IVA and N-type blockers affect sodium currents, indicating a broader or different target specificity compared to vertebrates. smartox-biotech.com The effects of these toxins can vary between species due to the different repertoire and pharmacology of voltage-gated calcium channels. wikipedia.org

In vertebrates, ω-agatoxin IVA is a highly selective blocker of P/Q-type calcium channels (Cav2.1). wikipedia.orguniprot.org These channels are crucial for neurotransmitter release at many synapses in the mammalian central nervous system. mdpi.comuniprot.org The binding site for ω-agatoxin IVA on mammalian Cav2.1 channels has been localized to the extracellular S3-S4 loop in repeat IV of the α1 subunit, which is near the voltage sensor domain. smartox-biotech.comuniprot.org This positioning is consistent with its function as a gating modifier rather than a pore blocker. smartox-biotech.com In contrast, L-type calcium channels, another major class in vertebrates, are insensitive to ω-agatoxin IVA. merckmillipore.commybiosource.com

Table 1: Species-Specific Effects of Omega-Agatoxin Subtypes

Omega-Agatoxin SubtypePrimary Target in InsectsPrimary Target in VertebratesReference
ω-agatoxin IAPresynaptic calcium channelsLess effective or different targets mdpi.com
ω-agatoxin IIADisturbs calcium channelsDisturbs calcium channels researchgate.net
ω-agatoxin IVAPotent blocker of VGCCsPotent and selective blocker of P/Q-type (Cav2.1) channels smartox-biotech.com

Impact on Presynaptic Calcium Dynamics and Neurotransmitter Release

By blocking P/Q-type calcium channels, this compound reduces the influx of calcium into the presynaptic terminal, which in turn decreases the release of neurotransmitters. wikipedia.org This mechanism underlies its significant impact on synaptic transmission. The toxin is a presynaptic antagonist of voltage-gated calcium channels and has been an invaluable tool for understanding the role of P/Q-type channels in neurotransmitter release. mdpi.com

Modulation of Excitatory Synaptic Transmission

This compound, specifically the IVA subtype, plays a crucial role in modulating excitatory synaptic transmission by blocking the P/Q-type calcium channels that are fundamental to the process. In the hippocampus, excitatory synaptic transmission relies on at least two types of presynaptic calcium channels: N-type, sensitive to ω-conotoxin GVIA, and P/Q-type, sensitive to ω-agatoxin IVA. jneurosci.org Studies have shown that ω-agatoxin IVA can dose-dependently block both the presynaptic calcium transient and the field excitatory postsynaptic potential (fEPSP) at CA3-CA1 synapses. jneurosci.org

The relative contribution of different calcium channel types to excitatory transmission can change during development. In cultured rat hippocampal neurons, ω-agatoxin IVA-sensitive channels are involved in controlling neurotransmitter secretion at all stages of neuronal differentiation. researchgate.net However, their contribution becomes more dominant in mature synapses compared to immature ones, where N-type channels play a more significant role. jneurosci.org

In the context of pathological conditions, such as inflammation-evoked hyperexcitability in the spinal cord, P-type calcium channels become important for maintaining this state. nih.gov The application of ω-agatoxin IVA can attenuate the development of this hyperexcitability, highlighting the role of these channels in excitatory synaptic transmission under such conditions. nih.gov Furthermore, ω-agatoxin IVA has been shown to inhibit the KCl-evoked release of the excitatory neurotransmitter glutamate (B1630785) from hippocampal synaptosomes. nih.gov This inhibition is mediated through P/Q-type VGCCs. nih.gov

Effects on Spontaneous and Evoked Neurotransmitter Release

This compound distinguishes between spontaneous and evoked neurotransmitter release, primarily affecting the latter. Evoked release, which is triggered by an action potential, is highly dependent on the influx of calcium through voltage-gated channels. By blocking P/Q-type channels, ω-agatoxin IVA significantly reduces evoked neurotransmitter release. wikipedia.orgcapes.gov.br For instance, at the mouse neuromuscular junction, nerve-evoked transmitter release is almost completely blocked by ω-agatoxin IVA. capes.gov.br

In contrast, spontaneous release, which occurs without an action potential, is often independent of P/Q-type channel activity. Studies have shown that ω-agatoxin IVA does not affect the frequency or amplitude of miniature endplate potentials (MEPPs) in reinnervating muscles, indicating that spontaneous release is not dependent on calcium entry through P/Q-type channels in this context. capes.gov.br Similarly, at the glycinergic MNTB-LSO pathway, ω-agatoxin IVA reduces the frequency of spontaneous postsynaptic currents (sPSCs) at older ages but has no effect on miniature postsynaptic currents (mPSCs) recorded in the presence of tetrodotoxin, which blocks action potentials. plos.org This supports a model where P/Q-type VGCCs control evoked or synchronous release, while spontaneous release is independent of these channels. plos.org

However, there are instances where P/Q-type channels can influence spontaneous release. In mice with a mutation in the α1A Ca2+ channel subunit, there is an increased frequency of spontaneous miniature endplate potentials (MEPPs) that is sensitive to ω-agatoxin-IVA. oup.com This suggests that under certain conditions, P-type channels can contribute to spontaneous release.

Table 2: Effect of ω-agatoxin IVA on Neurotransmitter Release

Type of ReleaseSynapse/PreparationEffect of ω-agatoxin IVAReference
Evoked Excitatory Postsynaptic Currents (EPSCs)Cultured Rat Hippocampal NeuronsBlocked, with increasing contribution in older cultures jneurosci.org
Nerve-Evoked Transmitter ReleaseMouse Neuromuscular Junction (mature and reinnervating)>90% inhibition capes.gov.br
K+-Evoked ReleaseNewly formed endplates~70% reduction capes.gov.br
Spontaneous Miniature Endplate Potentials (MEPPs)Reinnervating mouse musclesNo effect on frequency or amplitude capes.gov.br
Spontaneous Miniature Postsynaptic Currents (mPSCs)Glycinergic MNTB-LSO PathwayNo change in frequency or amplitude plos.org

Advanced Methodological Approaches in ω Agatoxin I Research

High-Resolution Electrophysiological Recordings

High-resolution electrophysiological recordings have been fundamental in characterizing the functional effects of ω-agatoxin I on neuronal activity. These techniques allow for the direct measurement of ion flow across cell membranes, providing precise data on how the toxin modulates channel function.

Patch-Clamp Techniques for Single-Channel and Whole-Cell Current Analysis

Patch-clamp techniques, in both whole-cell and single-channel configurations, have been pivotal in understanding the interaction between ω-agatoxin I and its target ion channels. nih.govresearchgate.net Whole-cell recordings measure the sum of currents flowing through all channels on the cell membrane, providing a macroscopic view of the toxin's inhibitory effects. For instance, studies on acutely dissociated cerebellar Purkinje cells have utilized whole-cell patch-clamp to demonstrate a significant reduction in high-voltage-activated (HVA) calcium currents upon application of ω-agatoxins. nih.gov

Single-channel analysis offers a more granular view, allowing researchers to observe the activity of individual ion channels. This method has revealed that some agatoxins can reduce the open probability of P-type calcium channels without altering their single-channel conductance. nih.gov In teleost retinal horizontal cells, a combination of whole-cell and single-channel analysis identified a unique calcium channel that is completely blocked by low doses of ω-agatoxin IVA, a related P-type channel blocker. nih.gov

Cell TypeRecording TypeKey Finding with ω-Agatoxin
Cerebellar Purkinje CellsWhole-Cell, Single-ChannelReduction of HVA currents; decreased open-probability of P-type channels. nih.gov
Embryonic Rat MotoneuronsWhole-CellBlockade of a specific percentage of sustained Ca2+ current. nih.gov
Teleost Retinal Horizontal CellsWhole-Cell, Single-ChannelComplete block of a unique, sustained calcium current. nih.gov

Excitatory Junctional Potential (EJP) Analysis in Neuromuscular Junctions

Analysis of excitatory junctional potentials (EJPs) at neuromuscular junctions (NMJs) provides a functional assay for the presynaptic effects of ω-agatoxin I. researchgate.net EJPs are the postsynaptic electrical responses to neurotransmitter release, which is a calcium-dependent process. By measuring changes in EJP amplitude, researchers can infer the extent of calcium channel blockade.

Studies have shown that ω-agatoxin I subtypes can potently block EJPs at insect neuromuscular junctions. researchgate.netnih.gov For example, at low extracellular calcium concentrations (0.75 mM), saturating concentrations of type I ω-agatoxins can block 97-99% of the evoked EJP. nih.gov However, this blockade is incomplete, suggesting the presence of a small, toxin-resistant calcium influx. nih.gov Interestingly, the efficacy of the block by type I toxins is reduced in high extracellular calcium (5 mM), where 60-70% of the EJP becomes resistant, indicating a complex interaction between the toxin, the channel, and the ionic environment. nih.gov

Barium Action Potential Studies

To isolate and study calcium channel currents more effectively, barium ions (Ba²⁺) are often used as the charge carrier in place of calcium. Barium can permeate calcium channels but is not as effectively buffered or involved in intracellular signaling cascades, thus simplifying the interpretation of the recorded currents.

Studies on locust dorsal unpaired median (DUM) neurons have employed barium action potentials to investigate the effects of ω-agatoxins. nih.gov These experiments have shown that the block of barium action potentials by type I ω-agatoxins is incomplete, which aligns with findings from EJP analysis. nih.gov The combined application of type I and type II toxins results in an enhanced block, suggesting they may act on different channel subtypes or via distinct mechanisms. nih.gov

Ligand Binding Studies and Receptor Site Characterization

Ligand binding studies using radiolabeled or fluorescently tagged ω-agatoxins are crucial for identifying and characterizing the toxin's binding sites on its target channels. These assays help determine the affinity and specificity of the toxin-receptor interaction.

Research has identified the P-type voltage-gated calcium channel (Caᵥ2.1) as the primary high-affinity target for ω-agatoxin IVA, a closely related toxin often used in these studies. uniprot.orgsmartox-biotech.com The binding site has been partially localized to the extracellular S3-S4 loop in domain IV of the α1A subunit, the pore-forming component of the channel. uniprot.orgsmartox-biotech.com This region is near the S4 voltage sensor, consistent with the toxin's function as a gating modifier that shifts channel activation to more depolarized potentials. smartox-biotech.com Confocal microscopy using biotin-conjugated ω-agatoxin IVA has visualized these binding sites on the cell bodies and dendrites of various neurons, including Purkinje cells and hippocampal pyramidal cells. nih.gov

ToxinTarget ChannelPutative Binding Site LocationKey Characteristic
ω-Agatoxin IVAP/Q-type (Caᵥ2.1)Extracellular S3-S4 loop in repeat IV of the α1A subunit. uniprot.orgsmartox-biotech.comHigh-affinity binding, acts as a gating modifier. smartox-biotech.com

Molecular Cloning and Recombinant Expression Systems

The advent of molecular cloning has revolutionized the study of ω-agatoxins by enabling the production of these peptides in recombinant systems. This approach overcomes the limitations of relying on purification from spider venom, which yields small quantities.

Researchers have successfully cloned the cDNA encoding for ω-agatoxin IA, revealing its precursor sequence. researchgate.net This molecular characterization provided insights into the post-translational processing of the precursor peptide into its mature, heterodimeric form. researchgate.net The ability to express these toxins recombinantly opens the door for producing larger quantities for structural and functional studies and facilitates the generation of modified toxins for structure-activity relationship analyses. researchgate.net Functional expression of cloned calcium channels in systems like Xenopus oocytes allows for detailed pharmacological characterization, as demonstrated with a squid presynaptic calcium channel that was found to be moderately inhibited by ω-agatoxin IVA. nih.gov

Site-Directed Mutagenesis for Structure-Activity Relationship (SAR) Studies

Site-directed mutagenesis is a powerful technique used to pinpoint the specific amino acid residues in both the toxin and the ion channel that are critical for their interaction. By systematically replacing individual amino acids and then assessing the functional consequences, researchers can map the key determinants of binding affinity and blocking activity.

SAR studies have provided valuable information on ω-agatoxins. For example, while the N- and C-terminal regions of ω-agatoxin IVA are structurally disordered, the central part is constrained by disulfide bonds, forming a structure that includes a short triple-stranded antiparallel β-sheet. rcsb.org Although ω-agatoxin IVA and ω-agatoxin IVB differ in their charge distribution, they share conserved positively charged residues in a mid-peptide region believed to be crucial for high-affinity binding to the P-type calcium channel. nih.gov Preliminary mutagenesis studies on the channel itself have identified specific glutamate (B1630785) residues near the S3 segment as being important for the binding of gating modifier toxins like ω-agatoxin IVA. smartox-biotech.com

Peptide Synthesis and Analog Design for Pharmacological Tool Development

The development of synthetic strategies for ω-agatoxins and their analogs has been pivotal in understanding their structure-function relationships and in creating more refined pharmacological probes. Both solution-phase and solid-phase peptide synthesis (SPPS) have been successfully employed to produce these complex peptides.

Early work demonstrated the feasibility of synthesizing ω-agatoxin IVA using a solution procedure. The synthetic toxin was shown to have the same potency in blocking high-threshold P-type calcium currents in rat Purkinje neurons as the natural product. nih.govnih.gov This confirmed that synthetic approaches could yield biologically active toxins, opening the door for the creation of various analogs to probe the toxin's interaction with its target channel.

Solid-phase peptide synthesis, particularly using the Fmoc strategy, has become a common method for producing ω-agatoxin analogs. hellobio.com This approach allows for the systematic modification of the peptide sequence to investigate the role of individual amino acids. Research into analogs of ω-agatoxin IVB has focused on mimicking the spatial arrangement of the native peptide's binding loop (loop 2), which is considered a preeminent domain for interaction with the CaV2.1 voltage-gated calcium channel. researchgate.netpeptanova.depeptanova.de

Key findings from the synthesis and analog design of ω-agatoxins include:

The N-terminal is not critical for activity : Truncated analogs of ω-agatoxin IVA, where the N-terminal tripeptide Lys-Lys-Lys was removed, showed the same biological activity and disulfide bond formation as the full-length toxin. nih.govnih.gov This indicates that this basic region is not essential for proper folding or binding.

Importance of specific residues : The Tryptophan (Trp) residue at position 14 is considered essential for the high-affinity binding of the toxin to the calcium channel pore. nih.govnih.govresearchgate.net

Cyclic Analogs : To mimic the conformationally constrained binding loop of the native toxin, researchers have synthesized cyclooctapeptides. peptanova.depeptanova.de In one such study focusing on the loop 2 of ω-agatoxin IVB, substituting a Cysteine residue with a glycidyl (B131873) residue led to a cyclooctapeptide (EP14) that, contrary to the native toxin's blocking effect, actually enhanced CaV2.1 channel currents and potentiated excitatory synaptic transmission. peptanova.depeptanova.de This highlights how analog design can reverse the pharmacological profile of a peptide.

Table 1: Research Findings on ω-Agatoxin Analog Synthesis

Analog Type Key Modification Research Finding Citation(s)
Truncated ω-Aga-IVA Removal of N-terminal Lys-Lys-Lys The N-terminal tripeptide is not essential for the folding or biological activity of the toxin. nih.gov, nih.gov
Substituted ω-Aga-IVB Substitution of Cys12 with a glycidyl residue (Cyclooctapeptide EP14) Resulting analog enhanced CaV2.1 channel activity, reversing the native toxin's inhibitory effect. peptanova.de, peptanova.de
General ω-Aga-IVA Investigation of Trp14 The Trp residue is likely crucial for the toxin's tight binding to the channel pore. nih.gov, nih.gov

Advanced Imaging Techniques for Binding Site Visualization (e.g., Biotinylated Toxins)

To understand the physiological roles of P/Q-type calcium channels, it is crucial to visualize their precise location within neuronal circuits. Advanced imaging techniques, particularly those using labeled toxins, have provided invaluable insights into the distribution of ω-agatoxin binding sites.

A key development in this area is the use of biotinylated ω-agatoxin IVA. peptanova.de Biotin (B1667282), a small molecule, can be attached to the toxin—often at the N-terminus—without disrupting its binding activity. nih.govnih.gov This biotin tag can then be recognized by avidin (B1170675) or streptavidin molecules that are conjugated to a fluorescent marker or an electron-dense particle (like gold), allowing for visualization with light or electron microscopy.

Major applications and findings from these imaging studies include:

Mapping Channel Distribution : Using a biotinylated ω-agatoxin IVA labeled with a FITC-avidin D conjugate, researchers have successfully mapped the spatial distribution of P/Q-type calcium channels in mouse brain slices using confocal microscopy. nih.gov These studies revealed a high density of these channels in the cerebellum (specifically in Purkinje cells, granule cells, and interneurons) and in the CA1 and CA4 regions of the hippocampus, which aligns with electrophysiological data. nih.gov

Visualization in Fixed Tissues : Biotinylated ω-agatoxin IVA has been shown to bind effectively not only to living tissue but also to transcardially fixed brain slices. nih.gov This is a significant methodological advantage, as it allows for the detailed study of molecular architecture in preserved synaptic structures. The binding was confirmed to be specific, as no binding was observed in tissues from P/Q-type calcium channel knockout mice. nih.gov

High-Resolution Localization : For higher resolution imaging, biotinylated ω-agatoxin IVA binding sites can be visualized using gold-conjugated streptavidin with transmission electron microscopy. nih.gov This technique provides a new cytochemical tool to investigate the precise location of these channels within the synapse. nih.gov The use of fluorescent styryl dyes like FM1-43 in conjunction with ω-agatoxin IVA has also been employed to study the role of P/Q-type channels in synaptic vesicle exocytosis and recycling in nerve terminals. scielo.br

Table 2: Advanced Imaging Techniques Using Labeled ω-Agatoxin IVA

Technique Probe Key Finding Citation(s)
Confocal Microscopy Biotinylated ω-Aga-IVA with FITC-avidin D Mapped the distribution of P/Q-type channels in mouse cerebellum and hippocampus. nih.gov
Electron Microscopy Biotinylated ω-Aga-IVA with gold-conjugated streptavidin Enabled high-resolution visualization of binding sites in fixed brain tissue, confirming synaptic localization. nih.gov
Fluorescence Imaging FM1-43 dye with ω-Aga-IVA Demonstrated that P/Q-type channels are critical for controlling neurotransmitter release from the majority of nerve terminals in the rat cortex. scielo.br

Pre Clinical Research Applications and Pharmacological Utility

Use as Selective Probes for Calcium Channel Subtype Identification

Omega-agatoxins are recognized as selective blockers of voltage-gated calcium channels, making them valuable tools for identifying and characterizing different calcium channel subtypes. researchgate.netmdpi.com Specifically, omega-agatoxin IVA is a potent and selective blocker of P/Q-type calcium channels (CaV2.1). medchemexpress.comhellobio.com Studies have demonstrated its high affinity for these channels, with IC50 values in the nanomolar range for P-type channels. medchemexpress.comhellobio.com

Different subtypes of omega-agatoxins exhibit varying specificities. Omega-agatoxin IA is reported to block CaV1 channels, while omega-agatoxin Aa4a inhibits CaV2 channels. researchgate.net Omega-agatoxin IIIA can inhibit multiple high-threshold CaV channels, including CaV2.1, CaV2.2, and CaV2.3, and acts as a pore blocker. researchgate.net Omega-agatoxin IVA, on the other hand, functions as a gating modulator by interfering with the voltage sensor domains. researchgate.net This differential selectivity allows researchers to pharmacologically distinguish between calcium channel subtypes in various preparations.

For instance, omega-agatoxin IVA has been used to manipulate calcium influx and characterize the activity of neuronal networks. sigmaaldrich.com Research using omega-agatoxin IVA has shown its effectiveness in blocking P/Q-type calcium channels in various neuronal preparations, including rat cerebellar Purkinje neurons and hippocampal slices. rupress.orgnih.gov The toxin's binding site on the P/Q-type calcium channel has been localized, contributing to the understanding of toxin-channel interactions and the discrimination of different calcium channel subtypes. uniprot.orgnih.gov

Investigation of Synaptic Plasticity Mechanisms

Omega-agatoxins, particularly those targeting presynaptic calcium channels, are crucial for investigating the mechanisms underlying synaptic plasticity. By blocking calcium influx into presynaptic terminals, these toxins can directly influence neurotransmitter release, a key factor in modulating synaptic strength and plasticity.

Studies using omega-agatoxin IVA have explored the role of P/Q-type calcium channels in synaptic transmission and neuronal plasticity. ontosight.ai For example, research on cultured hippocampal neurons has investigated the sensitivity of GABAergic short-term plasticity to omega-agatoxin IVA, demonstrating that blocking P- and P/Q-type channels can alter the efficiency of synaptic transmission and influence paired-pulse depression and facilitation. fz.kiev.uabegellhouse.com

The impact of omega-agatoxin IVA on synaptic transmission has also been studied at the neuromuscular junction, where it strongly reduces nerve-evoked transmitter release by blocking P/Q-type voltage-dependent calcium channels. capes.gov.brnih.gov These studies highlight the critical role of omega-agatoxin-sensitive calcium channels in mediating neurotransmitter release and their implications for understanding synaptic function and plasticity.

Elucidation of Neuronal Network Function

The ability of omega-agatoxins to selectively target calcium channels involved in neurotransmitter release makes them valuable tools for elucidating the function of neuronal networks. By perturbing the activity of specific calcium channel populations, researchers can gain insights into how these channels contribute to network excitability and communication.

Studies using omega-agatoxin IVA on murine frontal cortex and spinal cord derived neuronal networks have revealed differential responses to the toxin, suggesting variations in the contribution of P/Q-type calcium channels to activity in different brain regions. nih.gov The toxin's effects on spontaneous action potential firing in these networks provide information about the role of P/Q-type channels in regulating network activity. nih.gov

Furthermore, omega-agatoxin IVA has been used to investigate the involvement of P/Q-type calcium channels in the periaqueductal gray (PAG), a brain region involved in pain modulation. jneurosci.org Microinjection of omega-agatoxin IVA into the PAG facilitated trigeminal nociceptive processing, indicating a role for P/Q-type channels in modulating neuronal activity within this network and suggesting implications for conditions like migraine. jneurosci.orgnih.gov

Research into Pathophysiological Mechanisms (e.g., Nociceptive Processing)

Omega-agatoxins have been employed in research aimed at understanding the pathophysiological mechanisms underlying various conditions, particularly those involving altered neuronal excitability and neurotransmitter release, such as pain.

Studies investigating nociceptive processing have utilized omega-agatoxin IVA to explore the role of P-type calcium channels in the spinal cord. nih.gov Topical application of omega-agatoxin IVA was shown to reduce responses to mechanical stimulation in rats with inflamed knee joints, suggesting that P-type calcium channels play a significant role in the excitation of spinal cord neurons by input from inflamed tissue and contribute to inflammatory pain. nih.gov This indicates that P/Q-type channels may acquire predominant importance in pain processing under pathological conditions. nih.gov

Research also suggests that P/Q-type channels are likely localized on interneurons in the spinal dorsal horn and modulate synaptic transmission, potentially contributing to pain pathways. tandfonline.com While some studies in neuropathic pain models have shown no effect of intrathecal omega-agatoxin IVA on mechanical allodynia and thermal hyperalgesia, highlighting the complexity of calcium channel involvement in different pain states. tandfonline.com

Development of Engineered Peptides as Molecular Scaffolds

The structural properties of omega-agatoxins, particularly their cystine-knot motif, have made them attractive candidates for the development of engineered peptides as molecular scaffolds for various applications beyond their natural function as channel blockers. plos.orgplos.org

Research has demonstrated that agatoxins can be used as molecular scaffolds to engineer knottins that bind with high affinity to specific receptors, such as tumor-associated integrin receptors. plos.orgplos.org By grafting loops from other proteins with desired binding properties onto the agatoxin scaffold, researchers have created engineered variants with novel functionalities. plos.orgplos.org This work validates agatoxin as a viable scaffold for protein engineering, expanding the repertoire of knottins that can be developed for targeted therapeutics and diagnostic agents, such as for in vivo tumor imaging. plos.orgplos.org

Future Perspectives in Omega Agatoxin I Research

Elucidating Novel Binding Partners and Allosteric Sites

While ω-agatoxin I is well-characterized as a blocker of specific voltage-gated calcium channels, future research will focus on identifying previously unknown binding partners and allosteric modulatory sites. Initial studies have already indicated that different agatoxin subtypes can target distinct binding sites on the same channel. For instance, Type I and Type II ω-agatoxins target different sites on insect presynaptic calcium channels, and their combined application results in an additive effect, completely abolishing neurotransmitter release. nih.govnih.gov

Further investigation into the molecular interactions between ω-agatoxin I and its primary targets may reveal subtle allosteric sites that can be exploited for the development of novel drugs with fine-tuned modulatory effects, rather than simple channel blockade. Most toxins that modulate voltage-gated ion channels have been found to bind to the S3 and S4 helices of the voltage-sensing domain, thereby allosterically modulating the pore's gating. nih.gov The discovery of new binding partners for ω-agatoxin I beyond the currently known calcium channel subtypes could open up entirely new avenues for therapeutic intervention in a broader range of diseases.

Advancements in Rational Design and Directed Evolution of ω-Agatoxin I Analogs

The rational design of peptide analogs offers a powerful strategy to enhance the therapeutic properties of ω-agatoxin I, such as improving its selectivity, stability, and potency. By creating chimeric peptides, which combine sequences from different molecules, researchers can engineer novel analogs with desired functionalities. nih.gov This approach allows for the development of agonists or antagonists with high affinity for specific receptor subtypes. nih.gov

Furthermore, directed evolution techniques can be employed to generate vast libraries of ω-agatoxin I variants, which can then be screened for improved or novel activities. This process of accelerated molecular evolution can lead to the discovery of analogs with properties far exceeding those of the native toxin. These advanced protein engineering strategies will be instrumental in transforming ω-agatoxin I from a research tool into a clinically viable therapeutic agent.

Integration of Omics Technologies in Venom Research

The application of "omics" technologies, including genomics, transcriptomics, and proteomics, has revolutionized the field of venom research, a discipline now often referred to as "venomics". nih.gov These high-throughput approaches provide a comprehensive overview of the complex composition of spider venoms, enabling the discovery of a vast array of novel toxins, including new variants of ω-agatoxin. nih.govnih.govmdpi.comfrontiersin.org

Transcriptomic analysis of venom glands reveals the genetic sequences of toxin precursors, while proteomics allows for the identification and quantification of the mature peptides in the venom. scielo.bruq.edu.au This integrated "proteotranscriptomic" approach has been successfully used to characterize the venom of various spiders, leading to the discovery of thousands of unique peptides. scielo.bruq.edu.au The application of these technologies to the venom of Agelenopsis aperta will undoubtedly lead to the identification of new ω-agatoxin I isoforms and other related peptides with potentially novel pharmacological activities. This will expand the library of available agatoxins for both basic research and drug development. mdpi.comresearchgate.net

Development of ω-Agatoxin I-Derived Research Tools for Systems Neuroscience

Omega-agatoxins have proven to be invaluable pharmacological tools for dissecting the complex roles of P/Q-type calcium channels in neuronal function. nih.govmdpi.com For example, ω-agatoxin-TK is utilized to investigate the involvement of these channels in neurotransmitter release from nerve terminals in the brain. nih.gov The high affinity and selectivity of these toxins make them excellent probes for studying the physiological and pathological roles of specific calcium channel subtypes in the central nervous system. nih.govmdpi.com

Future efforts will focus on developing more sophisticated research tools derived from ω-agatoxin I. These may include fluorescently labeled agatoxins for visualizing the spatial distribution of calcium channels in neuronal circuits or photo-switchable analogs that allow for the precise optical control of channel activity. nih.gov Such advanced tools will enable neuroscientists to investigate the intricate dynamics of synaptic transmission and neuronal excitability with unprecedented detail, contributing to a deeper understanding of brain function and dysfunction. nih.gov

Q & A

Q. What experimental models are validated for studying omega-agatoxin I’s interaction with calcium channels, and how are they optimized?

Researchers typically use Xenopus lavis oocytes transfected with P/Q-type calcium channels or mammalian neuronal cell lines (e.g., cerebellar Purkinje cells) to study binding kinetics. Validation involves competitive binding assays with radiolabeled toxins (e.g., ¹²⁵I-omega-agatoxin) and electrophysiology to confirm channel-blocking efficacy . Controls include toxin-resistant mutant channels to rule off-target effects.

Q. What methodologies are standard for isolating and characterizing this compound from natural sources?

Isolation involves venom fractionation via reverse-phase HPLC with C18 columns, followed by MALDI-TOF mass spectrometry for molecular weight confirmation. Purity is validated using SDS-PAGE and Edman degradation for N-terminal sequencing. Functional characterization requires patch-clamp electrophysiology to verify IC₅₀ values against P/Q-type channels .

Q. How do researchers address batch-to-batch variability in synthetic this compound?

Quality control includes circular dichroism (CD) spectroscopy to confirm secondary structure integrity and NMR to validate disulfide bond connectivity. Functional consistency is tested via dose-response curves in standardized electrophysiology assays, with deviations >10% prompting re-synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported IC₅₀ values of this compound across studies?

Discrepancies often arise from differences in voltage protocols (e.g., holding potentials) or channel subunit composition. Meta-analyses should normalize data to control variables like temperature and Ca²⁺ concentration. Cross-validation using orthogonal methods (e.g., fluorescence-based flux assays) can reconcile conflicting electrophysiology data .

Q. How can in vivo toxicity assays for this compound be optimized to improve translational relevance?

Use conditional knockout models (e.g., CACNA1A-deficient mice) to isolate P/Q-channel effects. Dose-response studies should incorporate pharmacokinetic parameters (e.g., blood-brain barrier penetration) and behavioral endpoints (e.g., motor coordination deficits). Data should be analyzed using mixed-effects models to account for inter-individual variability .

Q. What computational approaches are effective in predicting this compound’s binding dynamics with non-canonical calcium channels?

Molecular dynamics (MD) simulations using cryo-EM-derived channel structures (e.g., PDB 6UOD) can identify transient binding pockets. Free-energy perturbation (FEP) calculations validate mutagenesis data, while machine learning models (e.g., AlphaFold-Multimer) predict cross-reactivity risks with N-type channels .

Methodological Challenges

Q. How should researchers design experiments to distinguish this compound’s presynaptic vs. postsynaptic effects?

Use synaptosome preparations for presynaptic Ca²⁺ flux measurements and dendritic patch-clamping for postsynaptic currents. Pharmacological isolation with tetrodotoxin (TTX) and ω-conotoxin GVIA (N-type blocker) ensures specificity. Data interpretation requires compartmental modeling of calcium diffusion .

Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent neurotoxicity?

Non-linear regression (e.g., Hill equation) fits dose-response data, with bootstrapping to estimate confidence intervals. For multi-parametric endpoints (e.g., lethality, seizure latency), principal component analysis (PCA) reduces dimensionality before logistic regression .

Data Presentation Guidelines

Q. How should large-scale electrophysiology datasets from this compound studies be curated for reproducibility?

Raw traces and metadata (e.g., sampling rate, filter settings) must follow Neurodata Without Borders (NWB) standards. Processed data (e.g., current amplitudes, inactivation time constants) should be tabulated with explicit normalization methods. Repositories like Zenodo or Dryad ensure FAIR compliance .

Q. What are the best practices for visualizing this compound’s structure-activity relationships (SAR)?

Use PyMOL or ChimeraX for toxin-channel docking poses, highlighting critical residues (e.g., Arg13, Lys22). SAR heatmaps should correlate mutagenesis data (e.g., binding affinity ΔΔG) with functional outcomes (e.g., IC₅₀ shifts). Include error bars from triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.